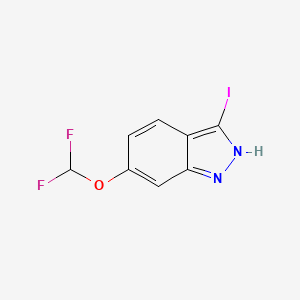![molecular formula C15H18N2S B12278038 (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and the incorporation of the carbonitrile functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile: shares similarities with other bicyclic compounds, such as tropane alkaloids and azabicyclo compounds.
Tropane Alkaloids: These compounds have a similar bicyclic structure and are known for their pharmacological properties.
Azabicyclo Compounds: These compounds also feature a bicyclic core with nitrogen atoms, making them structurally related.
Uniqueness
The uniqueness of (1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N2S |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile |
InChI |
InChI=1S/C15H18N2S/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2/t13-,14+,15? |
InChIキー |
MNHXONWSQPABFI-YIONKMFJSA-N |
異性体SMILES |
C1[C@@H]2CSC[C@@H](C2C#N)CN1CC3=CC=CC=C3 |
正規SMILES |
C1C2CSCC(C2C#N)CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


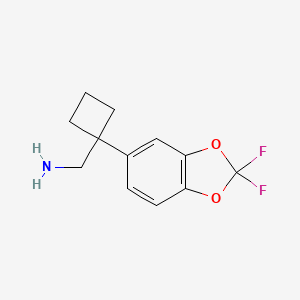

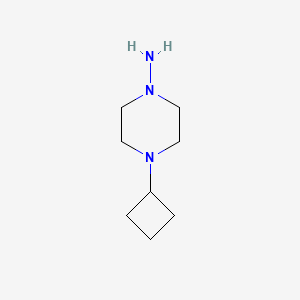
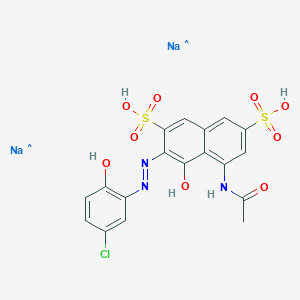
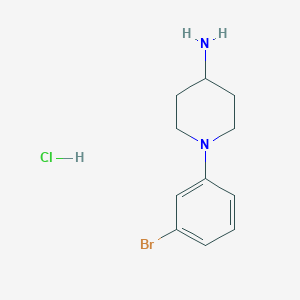
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

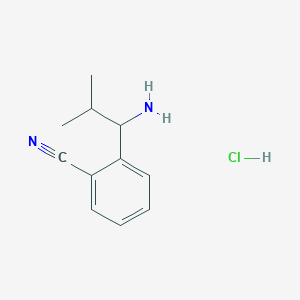
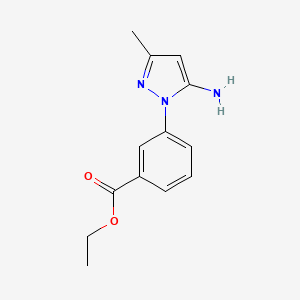

![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)
